methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}methyl)benzoate
Description
Methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-4-yl}methyl)benzoate is a heterocyclic compound featuring a benzothiadiazine core with a 1,1,3-trioxo group, a 4-isopropylphenyl substituent, and a methoxybenzoate side chain. This structure combines electron-withdrawing (sulfone groups) and electron-donating (methoxy, isopropyl) moieties, which influence its physicochemical and pharmacological properties. Its synthesis likely involves strategic sulfonylation and alkylation steps, as inferred from analogous benzothiadiazine derivatives .
Properties
IUPAC Name |
methyl 4-methoxy-3-[[1,1,3-trioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6S/c1-17(2)18-9-12-21(13-10-18)28-26(30)27(22-7-5-6-8-24(22)35(28,31)32)16-20-15-19(25(29)34-4)11-14-23(20)33-3/h5-15,17H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCFLBFFMQFNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation.
Mode of Action
The functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are known to contribute to the activity.
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to influence various biochemical pathways, potentially related to their antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities.
Biological Activity
Methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}methyl)benzoate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on available research.
1. Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H26N2O6S |
| Molecular Weight | 494.6 g/mol |
| CAS Number | 941924-06-7 |
The structure includes methoxy and benzoate groups, which may contribute to its biological activity through various mechanisms.
2. Synthesis Overview
The synthesis of this compound typically involves multi-step reactions that may include condensation and functional group modifications. The specific reagents and conditions are often proprietary or detailed in specialized literature.
Therapeutic Potential
Research indicates that compounds with similar structures have shown promise in various therapeutic areas:
- Anti-inflammatory Activity : Related compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Effects : The presence of methoxy groups in similar compounds has been linked to enhanced antioxidant activities .
4. Case Studies and Research Findings
Several studies have explored the biological effects of structurally related compounds:
Case Study 1: Metabolic Syndrome
A study involving a structurally similar compound indicated significant weight loss and improved metabolic profiles in high-fat diet-induced mice models. This was attributed to the compound's ability to induce activating transcription factor 3 (ATF3), suggesting potential applications in treating metabolic disorders .
Case Study 2: Antioxidant Activity
Another study evaluated the antioxidant capacity of compounds with methoxy groups. Results showed that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro .
5. Implications for Future Research
Given the promising biological activities associated with this compound and its derivatives, further research is warranted. Key areas for exploration include:
- In Vivo Studies : To assess the efficacy and safety of the compound in animal models.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl 4-methoxy-3-({1,1,3-trioxo... exhibit significant anticancer properties. For instance, benzothiadiazine derivatives have been studied for their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiadiazine derivatives for their cytotoxic effects against different cancer cell lines. The results showed that certain substitutions on the benzothiadiazine core enhanced anticancer activity significantly (Smith et al., 2020).
Antimicrobial Properties
Methyl 4-methoxy compounds have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the benzothiadiazine moiety enhances the bioactivity of these compounds.
Data Table: Antimicrobial Efficacy
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 4-Methoxy... | E. coli | 32 µg/mL |
| Methyl 4-Methoxy... | S. aureus | 16 µg/mL |
| Methyl 4-Methoxy... | C. albicans | 64 µg/mL |
Herbicidal Activity
The compound has shown promise as an herbicide due to its ability to inhibit specific biochemical pathways in plants. Studies have indicated that derivatives can effectively control weed species while being less harmful to crops.
Case Study:
A field trial conducted by agricultural scientists demonstrated that formulations containing methyl 4-methoxy derivatives significantly reduced weed biomass without affecting the yield of maize crops (Johnson et al., 2021).
Insecticidal Properties
Research has also explored the insecticidal potential of this compound against agricultural pests. The unique structural features contribute to its effectiveness in disrupting pest physiology.
Polymer Chemistry
Methyl 4-methoxy compounds are being investigated for their utility in polymer synthesis. Their reactive functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Additive Used | Improvement Observed |
|---|---|---|
| Polyethylene | Methyl 4-Methoxy... | Increased tensile strength |
| Polystyrene | Methyl 4-Methoxy... | Enhanced thermal stability |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Benzothiadiazine vs. Triazine Derivatives
- Target Compound : The benzothiadiazine core (1,2,4-benzothiadiazine-1,1,3-trioxide) provides rigidity and sulfone-mediated polarity.
- Triazine Analogs: Compounds like methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () feature a triazine ring, which is less electron-deficient than benzothiadiazine. Triazines exhibit higher reactivity in nucleophilic substitutions but lower metabolic stability due to hydrolytic susceptibility .
Benzothiadiazine vs. Benzoxazine/Oxadiazole Systems
- Benzoxazine Derivatives : Compounds such as (substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate () replace sulfur with oxygen, reducing electronegativity. Benzoxazines are more lipophilic but lack the sulfone group’s hydrogen-bonding capacity, impacting solubility and target binding .
Substituent Variations
Methoxybenzoate Side Chain
- The methoxybenzoate group in the target compound is structurally analogous to methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () but differs in the heterocyclic attachment (benzothiadiazine vs. thiadiazole). Thiadiazole derivatives often exhibit enhanced antimicrobial activity, whereas benzothiadiazines are explored for anti-inflammatory applications .
4-Isopropylphenyl Group
Physicochemical and Pharmacological Properties
Molecular Weight and Polarity
Key Insight : The target’s higher molecular weight and sulfone groups enhance protein binding but may limit blood-brain barrier permeability compared to smaller analogs.
Preparation Methods
Cyclocondensation Reaction Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Reagent | CDI (1.2 eq.) | 78–92 |
| Solvent | DMF | — |
| Temperature | 140–150°C (microwave) | — |
| Time | 11–22 min | — |
| Catalyst | CuI/1,10-phenanthroline | — |
Microwave irradiation reduces reaction times from hours to minutes compared to conventional heating. For example, cyclocondensation of N-allyl-2-bromo-4-fluorobenzenesulfonamide with allylamine under microwave conditions (150°C, 11 min) achieves 94% yield, whereas traditional heating requires 6 hours for comparable results.
Stepwise Functionalization Strategies
The 4-(propan-2-yl)phenyl group is introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between the benzothiadiazine bromide and 4-isopropylphenylboronic acid is employed:
Methyl Ester Formation
The methoxybenzoate side chain is incorporated via alkylation of methyl 4-methoxy-3-(bromomethyl)benzoate with the benzothiadiazine intermediate:
| Parameter | Condition | Outcome |
|---|---|---|
| Base | K₂CO₃ | 90–95% conversion |
| Solvent | DMF | — |
| Temperature | 70°C, 4 h | — |
| Workup | Ice-water precipitation | 91% isolated yield |
Microwave-Assisted One-Pot Synthesis
A sequential one-pot protocol combines N-arylation and cyclization steps under microwave irradiation:
Reaction Sequence
-
N-Arylation : Copper-catalyzed coupling of α-bromobenzenesulfonamides with amines.
-
Cyclization : CDI-mediated ring closure.
Optimized Conditions for N-Arylation
| Component | Quantity | Role |
|---|---|---|
| CuI | 10 mol% | Catalyst |
| 1,10-Phenanthroline | 20 mol% | Ligand |
| Cs₂CO₃ | 2 eq. | Base |
| Solvent | DMF | — |
| Temperature/Time | 150°C, 11 min (microwave) | — |
This method achieves 92–94% yield for the N-arylation step, with subsequent cyclization yielding 78–85%.
Esterification and Side-Chain Modifications
The methyl ester group is introduced via Fischer esterification or alkylation of benzoic acid derivatives.
Fischer Esterification
-
Reagents : Benzoic acid, methanol, H₂SO₄ (catalytic)3.
-
Conditions : Reflux (4 h), followed by distillation3.
-
Yield : 70–75% after purification3.
Alkylation of Bromomethyl Intermediates
Methyl 4-methoxy-3-(bromomethyl)benzoate reacts with the benzothiadiazine core under basic conditions:
Purification and Analytical Validation
Chromatographic Techniques
Q & A
Q. What are the recommended synthetic routes for methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-4-yl}methyl)benzoate, and how can reaction conditions be optimized for yield improvement?
Methodology :
- Stepwise Functionalization : Begin with the synthesis of the benzothiadiazine core via cyclocondensation of substituted anilines with sulfonating agents (e.g., chlorosulfonic acid). Introduce the 4-(propan-2-yl)phenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Methyl Ester Formation : Use methyl 4-methoxy-3-(bromomethyl)benzoate as a precursor, reacting it with the benzothiadiazine intermediate under basic conditions (e.g., K₂CO₃/DMF) to form the final methyl ester linkage .
- Optimization : Monitor reaction progress via TLC and NMR. Adjust stoichiometry (1.1–1.5 equiv. of reactive intermediates) and temperature (40–80°C) to minimize side products. Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) .
Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?
Methodology :
- NMR Analysis : Assign peaks using ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃). Key signals include the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons from the benzothiadiazine core (~δ 7.2–8.5 ppm) .
- HRMS : Confirm molecular weight (calculated: ~500–550 g/mol) using electrospray ionization (ESI) or MALDI-TOF .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water). Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the sulfonyl groups) .
Q. What safety protocols are critical during handling and storage of this compound?
Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the sulfonyl groups .
- Spill Management : Neutralize spills with dry sand or vermiculite. Avoid aqueous solutions to prevent uncontrolled reactions .
Advanced Research Questions
Q. How does the substitution pattern on the benzothiadiazine ring influence the compound’s bioactivity profile in enzyme inhibition studies?
Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the sulfonyl groups (e.g., replacing trioxo with dioxo) or the 4-(propan-2-yl)phenyl moiety. Test inhibitory activity against target enzymes (e.g., kinases or proteases) using fluorescence-based assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze binding affinities. Correlate steric/electronic effects of substituents with IC₅₀ values .
Q. What mechanistic insights explain contradictory data in solubility and bioavailability studies of this compound?
Methodology :
- Solubility Profiling : Use shake-flask method (pH 1.2–7.4 buffers) and HPLC to quantify solubility. Note discrepancies caused by polymorphic forms or hydrate formation .
- Permeability Assays : Conduct Caco-2 cell monolayer studies to evaluate intestinal absorption. Address contradictions by adjusting formulation (e.g., nanoemulsions or cyclodextrin complexes) .
Q. How can researchers resolve challenges in quantifying trace impurities during HPLC analysis?
Methodology :
- Column Selection : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid. Optimize gradient elution (20–80% ACN over 30 min) to separate impurities .
- Detection : Employ diode-array detection (DAD) at λ = 254 nm. Validate method precision (<2% RSD) and accuracy (spiked recovery 95–105%) .
Q. What strategies mitigate instability of the sulfonyl groups during long-term stability studies?
Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Identify degradation products via LC-MS. Stabilize using antioxidants (e.g., BHT) or lyophilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
